(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Description
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine is a chiral amine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to a para-substituted phenyl ring and an ethanamine backbone. Its molecular formula is C₉H₁₃NO₂S, with a CAS registry number 178242-71-2 (synonym: 1038393-47-3 for the free base; 1415257-65-6 for the hydrochloride salt) . This compound is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly in synthesizing chiral molecules for neurological and oncological applications .
Properties
IUPAC Name |
(1R)-1-(4-methylsulfonylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAMLZUKCSRXAF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426125 | |
| Record name | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038393-47-3 | |
| Record name | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Methylsulfonyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Methylsulfonyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using reagents like ammonium acetate and a suitable reducing agent.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Methylsulfonyl)phenyl)ethanamine may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Automated Resolution: Employing automated systems for chiral resolution to ensure high enantiomeric purity.
Purification: Utilizing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Methylsulfonyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-1-(4-(Methylsulfonyl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(Methylsulfonyl)phenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine with its enantiomer, analogs with substituent variations, and related compounds with extended functional groups.
Enantiomeric Comparison: (R)- vs. (S)-Isomers
Biological Relevance : Enantiomers often exhibit divergent pharmacological activities. For example, the (R)-isomer may bind preferentially to specific receptors due to stereochemical compatibility, while the (S)-isomer could show reduced efficacy or off-target effects .
Substituent Variations in Ethanamine Derivatives
Structural Impact :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance solubility in polar solvents but may reduce membrane permeability .
- Methoxy/ethoxy groups (e.g., in ’s (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine) improve bioavailability but increase susceptibility to metabolic oxidation .
Extended Functional Group Comparisons
Key Observations :
- Piperidine derivatives (e.g., 346688-38-8) exhibit improved blood-brain barrier penetration compared to ethanamine analogs .
- Dual methylsulfonyl groups (e.g., 253168-94-4) enhance binding to sulfonylurea receptors but increase molecular weight (~30% higher than the target compound) .
Table 1: Physicochemical Properties
*Predicted using PubChem data .
Biological Activity
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, also known as this compound hydrochloride, is a chiral compound with emerging biological significance. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 235.73 g/mol
- Solubility : Water-soluble as a hydrochloride salt
The compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. It is primarily utilized in synthetic organic chemistry as a chiral building block.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antidepressant Properties : Similar compounds have been linked to serotonin reuptake inhibition, suggesting potential antidepressant effects.
- Antinociceptive Effects : Research indicates possible pain-relieving properties, making it a candidate for further investigation in pain management therapies.
- Anti-inflammatory Activity : Compounds with structural similarities have shown significant anti-inflammatory effects in various models.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Potential serotonin reuptake inhibition |
| Antinociceptive | Possible pain-relieving properties |
| Anti-inflammatory | Significant reduction of inflammation in animal models |
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. While specific mechanisms remain under investigation, initial findings suggest interactions with serotonin receptors and potential modulation of pain pathways.
Case Studies and Research Findings
-
Antidepressant Activity :
- A study involving compounds structurally related to this compound demonstrated their ability to inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This mechanism is commonly associated with antidepressant effects.
-
Antinociceptive Effects :
- In animal models, the compound showed significant reductions in pain responses when administered prior to painful stimuli. This suggests that it may act similarly to established analgesics.
- Anti-inflammatory Properties :
Table 2: Case Study Results
| Study Focus | Findings |
|---|---|
| Antidepressant | Inhibition of serotonin reuptake; increased synaptic serotonin levels |
| Antinociceptive | Significant reduction in pain responses in animal models |
| Anti-inflammatory | Greater efficacy than diclofenac sodium in reducing edema |
Applications and Future Directions
The unique properties of this compound position it as a promising candidate for the development of new therapeutic agents targeting depression, chronic pain, and inflammatory disorders. Further research is necessary to elucidate its precise mechanisms of action and optimize its pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
